Dodecyltrimethylammonium bromide
Description
Overview of DTAB as a Quaternary Ammonium (B1175870) Surfactant
Dodecyltrimethylammonium (B156365) bromide is classified as a quaternary ammonium surfactant. csun.edu This class of surfactants is characterized by a positively charged head group, which in the case of DTAB, consists of a central nitrogen atom bonded to three methyl groups and a twelve-carbon alkyl chain (dodecyl group). The positive charge is balanced by a bromide counter-ion. This amphiphilic nature, possessing both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail, is the primary driver of its surface-active properties. nih.govwikipedia.org
The molecular structure of DTAB allows it to reduce the surface tension of water and other liquids. When introduced into an aqueous environment, DTAB molecules self-assemble into organized structures called micelles above a certain concentration known as the critical micelle concentration (CMC). aps.orgcaymanchem.com In these micelles, the hydrophobic tails orient themselves towards the core to minimize contact with water, while the hydrophilic head groups form the outer shell, interacting with the surrounding aqueous phase. csun.edu This ability to form micelles is fundamental to many of its applications.
Significance of DTAB in Contemporary Scientific Research
DTAB's importance in modern scientific research is multifaceted. It serves as a model system for studying the fundamental principles of surfactant self-assembly and micellization. csun.edu The well-defined structure and properties of DTAB make it an ideal candidate for investigating the forces that govern the formation of micelles, such as hydrophobic interactions and electrostatic forces.
Beyond fundamental studies, DTAB is instrumental in a wide array of research areas. For instance, it is utilized in the synthesis of nanoparticles, where the micelles act as templates or stabilizing agents. Its interaction with biological macromolecules, particularly DNA, is another area of intense investigation, with implications for gene therapy and drug delivery. aps.org Furthermore, DTAB is employed in various analytical techniques and as a component in formulations for its antimicrobial properties. researchgate.net
Historical Context of DTAB Research in Surfactant Science
The study of surfactants has a rich history, with early observations of their properties dating back centuries. nih.govoulu.fi The scientific understanding of surfactants, including quaternary ammonium compounds like DTAB, began to formalize in the 20th century. The concept of the micelle was a significant milestone in understanding surfactant behavior.
Early research in surfactant science laid the groundwork for understanding the physicochemical properties of molecules like DTAB. While specific historical timelines for DTAB research are intertwined with the broader development of surfactant science, the systematic investigation of its properties, such as its CMC and aggregation behavior, became more prominent as analytical techniques advanced. The ability to precisely measure these properties has allowed for a deeper understanding of how factors like temperature, pressure, and the presence of additives influence the behavior of DTAB in solution. researchgate.netacs.org This historical progression has cemented DTAB's role as a key compound for both foundational and applied surfactant research.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
dodecyl(trimethyl)azanium;bromide | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H34N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16(2,3)4;/h5-15H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWSAJYUBXQQDR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H34BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10182-91-9 (Parent) | |
| Record name | 1-Dodecanaminium, N,N,N-trimethyl-, bromide | |
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DSSTOX Substance ID |
DTXSID5044366 | |
| Record name | Dodecyltrimethylammonium bromide | |
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Molecular Weight |
308.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, White to light yellow odorless powder; Hygroscopic; [Acros Organics MSDS] | |
| Record name | 1-Dodecanaminium, N,N,N-trimethyl-, bromide (1:1) | |
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| Record name | Dodecyltrimethylammonium bromide | |
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CAS No. |
1119-94-4 | |
| Record name | Dodecyltrimethylammonium bromide | |
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| Record name | 1-Dodecanaminium, N,N,N-trimethyl-, bromide | |
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| Record name | 1-Dodecanaminium, N,N,N-trimethyl-, bromide (1:1) | |
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| Record name | Dodecyltrimethylammonium bromide | |
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| Record name | Dodecyltrimethylammonium bromide | |
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| Record name | LAURTRIMONIUM BROMIDE | |
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Self Assembly and Micellization Behavior of Dodecyltrimethylammonium Bromide
Critical Micelle Concentration (CMC) Studies
The critical micelle concentration (CMC) is a fundamental property of surfactants, representing the concentration at which individual surfactant molecules (monomers) begin to aggregate and form micelles. For Dodecyltrimethylammonium (B156365) bromide (DTAB), the CMC in pure water is approximately 15.7 mM. caymanchem.com However, this value can be influenced by the presence of other substances, such as in a phosphate-buffered saline (PBS) solution at pH 7.4, where the CMC is lowered to 8.1 mM. caymanchem.com The formation of micelles is a dynamic equilibrium between monomers and the aggregated structures. tainstruments.com
The CMC is a key parameter in understanding the behavior of surfactants in various applications. It can be determined using a range of techniques, including conductivity measurements, surface tension analysis, and fluorescence spectroscopy. researchgate.netiaea.orgresearchgate.net The break in the plot of a physical property, such as specific conductivity versus surfactant concentration, is indicative of the CMC. researchgate.net
Factors Influencing CMC of DTAB
The CMC of DTAB is not a fixed value but is sensitive to a variety of external factors. These include temperature, the presence and nature of electrolytes, the composition of the solvent, and the addition of other surfactants (co-surfactants). Understanding these influences is crucial for controlling the self-assembly process and tailoring the properties of DTAB solutions for specific applications.
Temperature has a notable and often non-monotonic effect on the CMC of DTAB. acs.orgnih.gov Studies have shown that the CMC of DTAB can exhibit a U-shaped dependence on temperature, with a minimum CMC value observed at a specific temperature. researchgate.netiaea.org For instance, in aqueous solutions, the CMC values of DTAB have been observed to decrease to a minimum around 298.15 K (25°C) and then increase with a further rise in temperature. iaea.org This behavior is a result of the complex interplay between the hydrophobic effect, which drives micellization, and the hydration of the surfactant's headgroup. At lower temperatures, an increase in temperature strengthens the hydrophobic interactions, favoring micelle formation and thus lowering the CMC. However, at higher temperatures, the increased thermal energy can disrupt the structured water around the hydrophobic tails, making the monomeric state more favorable and leading to an increase in the CMC. researchgate.net
The shape of calorimetric titration curves, which are used to determine the enthalpy of micellization, can also be significantly affected by temperature, indicating changes in the hydration of the micelles. nih.gov
Table 1: Effect of Temperature on the CMC of DTAB in Aqueous Solution
| Temperature (K) | CMC (mM) | Reference |
|---|---|---|
| 288.15 | 16.3 | iaea.org |
| 298.15 | 15.6 | iaea.org |
| 308.15 | 16.0 | iaea.org |
| 318.15 | 16.8 | iaea.org |
The addition of electrolytes to an aqueous DTAB solution generally leads to a decrease in its CMC. researchgate.net This is because the electrolyte ions, particularly the counter-ions, can screen the electrostatic repulsion between the positively charged headgroups of the DTAB molecules in the micelle. researchgate.netacs.org This reduction in repulsion makes it easier for the surfactant molecules to aggregate, thus lowering the concentration required for micelle formation.
The magnitude of the effect depends on the nature and concentration of the electrolyte. For a series of sodium salts, the ability to decrease the CMC of DTAB was found to follow the order: Citrate³⁻ > PO₄³⁻ > SO₄²⁻ > CO₃²⁻ > HPO₄²⁻ > Cl⁻ > H₂PO₄⁻, indicating that anions with higher valency have a more pronounced effect. acs.org Similarly, organic electrolytes like tetraalkylammonium bromides also promote the aggregation of DTAB, with the effect strengthening as the alkyl chain length of the salt increases due to enhanced hydrophobic interactions. iaea.org
Table 2: Influence of Electrolytes on the CMC of DTAB at 298.15 K
| Electrolyte | Concentration (mol·kg⁻¹) | CMC of DTAB (mM) | Reference |
|---|---|---|---|
| None | - | 15.6 | iaea.org |
| Tetrapropylammonium bromide | 0.01 | 13.2 | iaea.org |
| Tetrabutylammonium bromide | 0.01 | 11.8 | iaea.org |
| Tetrapentylammonium bromide | 0.01 | 10.5 | iaea.org |
| NaCl | 5.2 M | 0.067 mol·dm⁻³ | researchgate.net |
The properties of the solvent medium significantly affect the micellization of DTAB. In mixed solvent systems, such as water-organic solvent mixtures, the CMC of DTAB generally increases as the concentration of the organic co-solvent increases. researchgate.netuobaghdad.edu.iq This is because the addition of an organic solvent, like methanol (B129727) or dimethylsulfoxide (DMSO), makes the bulk solvent more non-polar, which in turn increases the solubility of the hydrophobic tail of the DTAB monomer. researchgate.netnih.gov This increased solubility of the monomer disfavors the aggregation process, leading to a higher CMC.
For example, in water-DMSO mixtures, as the mole fraction of DMSO increases, the CMC of DTAB increases, and the aggregation number of the micelles decreases. nih.gov Micelle formation may even cease to occur at high concentrations of the organic co-solvent. nih.gov Similarly, in water-ethanol and water-ethylene (B12542467) glycol mixtures, the CMC of DTAB is observed to increase with an increasing proportion of the alcohol, as the solvent becomes more favorable for the hydrophobic tail. researchgate.netuobaghdad.edu.iqsciencejournal.re
Table 3: Effect of Solvent Composition on the CMC of DTAB at 298.15 K
| Solvent System (Volume Fraction of Organic Solvent) | CMC of DTAB (mM) | Reference |
|---|---|---|
| Water | 15.7 | caymanchem.com |
| Methanol-Water (0.10) | 18.2 | researchgate.net |
| Methanol-Water (0.20) | 21.4 | researchgate.net |
| Methanol-Water (0.30) | 25.1 | researchgate.net |
| DMSO-Water (XDMSO = 0.1) | ~25 | nih.gov |
| Ethanol-Water (0.10) | ~17 | uobaghdad.edu.iq |
When DTAB is mixed with another surfactant, referred to as a co-surfactant, the resulting mixture can exhibit synergistic or antagonistic interactions that affect micelle formation. The presence of a co-surfactant can significantly alter the CMC of the system compared to the CMCs of the individual surfactants.
For instance, when DTAB is mixed with a non-ionic surfactant like Brij-35, a decrease in the CMC is observed compared to that of pure DTAB. nepjol.info This suggests a favorable interaction between the two types of surfactant molecules in the mixed micelle. Similarly, in mixtures of DTAB and the anionic surfactant sodium dodecyl sulfate (B86663) (SDS), the CMC of the mixture is lower than that of pure DTAB, indicating synergism. nih.gov The strong electrostatic attraction between the oppositely charged headgroups of DTAB and SDS promotes the formation of mixed micelles at a lower total surfactant concentration.
The mixing of two cationic surfactants with slight differences in their head groups, such as DTAB and dodecylethyldimethylammonium bromide, can also lead to a small, but detectable, negative deviation from ideal mixing behavior, suggesting favorable interactions. researchgate.netacs.org
Thermodynamic Parameters of DTAB Micellization
The process of micellization is governed by thermodynamic principles, and the key parameters—Gibbs free energy (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m) of micellization—provide insight into the spontaneity and driving forces of this self-assembly process.
The enthalpy of micellization (ΔH°m) for DTAB is typically small and can be either positive (endothermic) or negative (exothermic) depending on the temperature. researchgate.netacs.org The temperature dependence of ΔH°m allows for the calculation of the change in heat capacity upon micellization (ΔC°p,m). researchgate.net The relationship between enthalpy and entropy often shows a compensation effect. researchgate.net At lower temperatures, the micellization process is predominantly entropy-driven, while at higher temperatures, the enthalpy contribution can become more significant. iaea.org
Table 4: Thermodynamic Parameters of DTAB Micellization in Aqueous Solution at Different Temperatures
| Temperature (K) | ΔG°m (kJ·mol⁻¹) | ΔH°m (kJ·mol⁻¹) | ΔS°m (J·mol⁻¹·K⁻¹) | Reference |
|---|---|---|---|---|
| 288.15 | -23.4 | -3.8 | 68.0 | iaea.org |
| 298.15 | -24.2 | 0.2 | 81.8 | iaea.org |
| 308.15 | -25.0 | 4.1 | 94.5 | iaea.org |
| 318.15 | -25.8 | 8.1 | 106.6 | iaea.org |
Standard Gibbs Free Energy of Micellization (ΔG°m)
The standard Gibbs free energy of micellization (ΔG°m) indicates the spontaneity of the micelle formation process. A negative value for ΔG°m signifies that micellization is a thermodynamically favorable process. The magnitude of ΔG°m is influenced by factors such as temperature and the composition of the solvent. researchgate.netresearchgate.net For instance, in aqueous solutions, the ΔG°m for DTAB is consistently negative. However, the addition of co-solvents like methanol can make the micellization process less spontaneous, as reflected by a less negative ΔG°m. researchgate.net This is attributed to the increased solubility of the surfactant monomers in the mixed solvent, which retards the aggregation process. researchgate.net
Studies have shown that the ΔG°m of DTAB becomes slightly more negative with an increase in temperature, indicating that higher temperatures favor micellization to a certain extent. This is a common characteristic for many ionic surfactants.
Table 1: Standard Gibbs Free Energy of Micellization (ΔG°m) of Dodecyltrimethylammonium Bromide (DTAB) in Aqueous Solution at Different Temperatures
| Temperature (°C) | Temperature (K) | ΔG°m (kJ/mol) |
|---|---|---|
| 28 | 301.15 | -29.9 |
| 30 | 303.15 | -30.0 |
| 35 | 308.15 | -30.3 |
This data is derived from calorimetric studies and illustrates the temperature dependence of the spontaneity of DTAB micellization. acs.org
Standard Enthalpy of Micellization (ΔH°m)
The standard enthalpy of micellization (ΔH°m) represents the heat change associated with the formation of micelles. For this compound, the ΔH°m is typically small and can be either negative (exothermic) or positive (endothermic), depending on the temperature. sciencejournal.renih.gov At lower temperatures, the process is often exothermic, driven by favorable electrostatic and van der Waals interactions as the surfactant molecules aggregate. As the temperature increases, the disruption of the structured water around the hydrophobic tails of the surfactant monomers requires energy, which can lead to a positive (endothermic) enthalpy change. Isothermal titration calorimetry (ITC) is a powerful technique used to directly measure the enthalpy of micellization. acs.org
Table 2: Standard Enthalpy of Micellization (ΔH°m) of this compound (DTAB) in Aqueous Solution at Different Temperatures
| Temperature (°C) | Temperature (K) | ΔH°m (kJ/mol) |
|---|---|---|
| 28 | 301.15 | -1.7 |
| 30 | 303.15 | -1.2 |
| 35 | 308.15 | -0.5 |
This data, obtained through isothermal titration calorimetry, shows a clear trend of the enthalpy of micellization becoming less exothermic with increasing temperature. acs.org
Standard Entropy of Micellization (ΔS°m)
The relationship between the Gibbs free energy, enthalpy, and entropy of micellization is given by the equation: ΔG°m = ΔH°m - TΔS°m. The large, positive TΔS°m term is typically the dominant contributor to the negative ΔG°m, highlighting the importance of the hydrophobic effect in driving micellization.
Table 3: Standard Entropy of Micellization (ΔS°m) of this compound (DTAB) in Aqueous Solution at Different Temperatures
| Temperature (°C) | Temperature (K) | ΔS°m (J/mol·K) |
|---|---|---|
| 28 | 301.15 | 93.6 |
| 30 | 303.15 | 95.0 |
| 35 | 308.15 | 96.7 |
Calculated from the Gibbs free energy and enthalpy data, the standard entropy of micellization is large and positive, confirming that the process is entropy-driven. acs.org
Micellar Structure and Morphology
Beyond the formation of simple spherical micelles, this compound can form a variety of more complex structures, influenced by factors such as concentration, temperature, and the presence of other molecules.
Globular and Cylindrical Micelle Formation
At concentrations just above the critical micelle concentration (CMC), DTAB typically forms globular or spherical micelles. As the concentration of the surfactant increases, these spherical micelles can grow and transform into cylindrical or worm-like micelles. This transition is driven by a reduction in the electrostatic repulsion between the head groups and an increase in the hydrophobic interactions between the alkyl chains.
Vesicle and Aggregate Formation in Mixed Systems
In mixed surfactant systems, DTAB can participate in the formation of vesicles and other complex aggregates. For instance, in ternary systems containing another cationic surfactant with a different tail length, such as didodecyldimethylammonium (B1216837) bromide, a variety of structures including mixed micelles, microaggregates, and vesicles can be observed depending on the system's composition and total surfactant concentration. nih.gov The formation of vesicles in mixed anionic/cationic surfactant systems is also a well-documented phenomenon, where the strong electrostatic attraction between the oppositely charged headgroups leads to the formation of stable bilayer structures. researchgate.netmdpi.com The mechanism of vesicle formation is often understood in terms of the packing parameter, which relates the headgroup area, the volume, and the length of the hydrophobic tail. nih.gov
Morphological Evolution of Supramolecular Aggregates
The morphology of supramolecular aggregates formed by DTAB can be highly responsive to external stimuli, particularly temperature. In mixed systems, such as those containing both DTAB and an anionic surfactant like sodium dodecyl sulfate (SDS), temperature changes can induce transitions between different aggregate structures. For example, a system might exhibit worm-like micelles at a lower temperature and transform into vesicles as the temperature is increased. This morphological evolution is driven by changes in the balance of forces, including hydrophobic interactions and electrostatic repulsions, which are affected by temperature. In some cationic/cationic mixed surfactant systems, an increase in temperature can even induce a transition from vesicles to micelles. rsc.org
Self-Assembled Monolayers and Surface Functionalization
This compound has the ability to form self-assembled monolayers (SAMs) on various surfaces, a process driven by the amphiphilic nature of the molecule. This property is utilized in surface functionalization to alter the surface properties of materials. For instance, DTAB is used in proteomics research for protein solubilization and purification due to its ability to disrupt hydrophobic and electrostatic interactions, making membrane-bound proteins accessible for analysis. sigmaaldrich.com It is also employed in DNA extraction procedures by interacting with DNA and facilitating its release from cellular components. sigmaaldrich.com
The formation of these layers can be influenced by the underlying substrate and the surrounding environment. For example, when aqueous solutions of DTAB are dried on a mica surface, they form structured deposits. nih.gov These deposits often consist of lamellar structures oriented perpendicular to the mica plane. nih.gov This self-arraying behavior can create interesting patterns that may impart new properties to the solid surface. nih.gov
Adsorption and Interfacial Behavior
The adsorption of DTAB at solid-liquid interfaces is a key aspect of its functionality in various applications. The mechanism and resulting surface morphology depend significantly on the nature of the substrate and the solution conditions.
Adsorption Mechanism on Various Substrates
The adsorption of this compound (DTAB) onto different surfaces is governed by a combination of electrostatic and hydrophobic interactions. The specific mechanism varies depending on the substrate's properties, such as its surface charge and chemical composition.
On Silica (B1680970): The adsorption of DTAB on silica, a negatively charged surface, typically follows a two-step process. nih.govosti.gov Initially, at low concentrations, individual DTAB cations adsorb onto the negatively charged sites of the silica surface primarily through electrostatic attraction. nih.gov As the concentration increases, a second step driven by hydrophobic interactions between the alkyl chains of the surfactant molecules occurs, leading to the formation of surface aggregates. nih.gov The kinetics of this adsorption process have been found to follow a two-step first-order rate equation. nih.gov The state of the silica surface, such as being raw or acid-washed, can quantitatively affect the adsorption due to differences in the number of surface sites and the ionic strength of the surrounding solution. nih.gov
On Mica: Mica, another negatively charged substrate, also facilitates the adsorption of DTAB. The process often involves an ion-exchange mechanism where the organic cations of DTAB replace the potassium ions on the mica surface. rsc.org At low concentrations, DTAB molecules tend to lie flat on the mica surface. nih.govresearchgate.net As the concentration approaches the critical micelle concentration (CMC), they form more complex aggregate structures, such as interleaved aggregates or stripes that can evolve into a connected network and eventually a complete bilayer. nih.govresearchgate.net
On Gold: The adsorption of DTAB on gold surfaces is influenced by the specific binding of bromide ions. Initially, bromide ions from DTAB or other sources in the solution can irreversibly bind to the gold surface. nih.gov This is followed by the reversible adsorption of the dodecyltrimethylammonium (DTA+) cations, forming a firmly bound monolayer with a head-to-surface arrangement. nih.gov At higher concentrations, composite structures and eventually full-cylindrical surface aggregates can form on top of this initial layer. nih.gov
The following table summarizes the primary adsorption mechanisms of DTAB on these substrates:
| Substrate | Initial Adsorption Driving Force | Subsequent Adsorption Driving Force |
| Silica | Electrostatic attraction | Hydrophobic interactions |
| Mica | Ion-exchange and electrostatic | Hydrophobic interactions |
| Gold | Specific bromide ion binding | Electrostatic and hydrophobic |
Surface Coverage and Morphology of Adsorbed Layers
The surface coverage and morphology of adsorbed this compound (DTAB) layers are highly dependent on the substrate and the surfactant concentration in the bulk solution.
On Mica: On mica surfaces, the morphology of the adsorbed DTAB layer evolves with increasing concentration. At low concentrations, DTAB molecules adsorb as isolated entities or in small clusters, lying relatively flat on the surface. nih.govresearchgate.net As the concentration increases, these molecules begin to form organized structures. Studies have shown the formation of monolayer-like stripes that progressively cover the mica substrate. researchgate.net With a further increase in concentration, bilayer-like patches can form on top of the initial monolayer, eventually leading to a complete bilayer covering the entire surface at concentrations around half the critical micelle concentration (cmc). researchgate.net When dried on mica, DTAB solutions can form structured deposits characterized by patterns of parallel continuous or split stripes, which are indicative of a stick-slip motion during the dewetting process. nih.gov These dried structures consist of lamellae oriented perpendicular to the mica plane. nih.gov
On Silica: For silica surfaces, the adsorption of DTAB also leads to the formation of distinct surface layers. The adsorption isotherm often exhibits a two-step character, indicating different stages of layer formation. osti.gov Initially, a monolayer is formed due to the electrostatic interaction between the cationic surfactant and the negatively charged silica. osti.gov As the concentration increases towards the cmc, further adsorption is driven by hydrophobic interactions, leading to the formation of surface aggregates or hemimicelles. nih.gov The surface charge of the silica becomes neutralized and then reverses as the adsorbed amount of the cationic surfactant increases. acs.org
On Gold: On gold surfaces, the initial adsorption of bromide ions facilitates the subsequent adsorption of dodecyltrimethylammonium (DTA+) cations, resulting in a firmly bound monolayer. nih.gov As the surface coverage increases, more complex structures can develop on top of this initial layer, eventually forming full-cylindrical surface aggregates in a relatively narrow range of surface coverage. nih.gov
The following table provides a summary of the observed morphologies of adsorbed DTAB layers at different concentration regimes on various substrates.
| Substrate | Low Concentration Morphology | High Concentration Morphology (near cmc) |
| Mica | Isolated molecules/flat-lying | Stripes, connected networks, bilayers |
| Silica | Monolayer | Surface aggregates/hemimicelles |
| Gold | Monolayer | Composite structures, cylindrical aggregates |
Interactions of Dodecyltrimethylammonium Bromide with Biological Systems
DNA-DTAB Interactions
The interaction between the positively charged DTAB molecules and the negatively charged DNA backbone is a key area of research, with implications for gene therapy, DNA purification, and our understanding of fundamental biophysical processes.
The formation of DNA-DTAB complexes is a multifaceted process governed by a delicate interplay of electrostatic and hydrophobic forces. aps.orgnih.gov The binding is not a simple one-to-one interaction but rather a cooperative process that can be dissected into distinct stages. aps.org
The initial interaction between DTAB and DNA is primarily driven by the electrostatic attraction between the positively charged quaternary ammonium (B1175870) headgroup of DTAB and the negatively charged phosphate (B84403) groups on the DNA backbone. aps.orgnih.govoup.com This initial binding is thought to neutralize the negative charges on the DNA surface. oup.com Studies have shown that for some surfactants, the interaction with DNA is predominantly electrostatic. nih.gov The binding of the first two DTAB molecules to a DNA base is understood to occur via electrostatic interactions. oup.comnih.gov
The thermodynamics of this interaction reveal that it is an entropy-driven process. acs.orgacs.org The positive enthalpy change (ΔH°) of approximately 2-6 kJ mol⁻¹ and the positive entropy change (ΔS°) of about 70-110 J K⁻¹ mol⁻¹ indicate that the release of counterions and water molecules from both the DNA and the surfactant upon binding is the primary driving force for the complexation. acs.orgacs.org
Following the initial electrostatic binding, hydrophobic interactions between the dodecyl hydrocarbon tails of the bound DTAB molecules become significant. aps.orgoup.com This cooperative binding is driven by the tendency of the nonpolar alkyl chains to minimize their contact with the aqueous environment, leading to the formation of surfactant aggregates along the DNA chain. aps.orgacs.orgnih.gov These hydrophobic forces are crucial for the subsequent compaction of the DNA molecule. aps.orgacs.org
| Thermodynamic Parameter | Value | Driving Force |
|---|---|---|
| Enthalpy Change (ΔH°) | ~2-6 kJ mol⁻¹ (positive) | Entropy-driven reaction |
| Entropy Change (ΔS°) | ~70-110 J K⁻¹ mol⁻¹ (positive) |
The binding of DTAB to DNA induces significant conformational changes in the DNA molecule. oup.comnih.gov At low concentrations, the binding of individual DTAB molecules can lead to an initial unfolding of the DNA structure. oup.com However, as the concentration of DTAB increases, the cooperative binding driven by hydrophobic interactions leads to a dramatic compaction of the DNA. aps.orgacs.org
This transition from an extended coil state to a compact globular state is a hallmark of the DNA-DTAB interaction. acs.org This conformational change is not gradual but rather a discrete coil-globule transition. acs.org The interaction is influenced by the length of the surfactant's alkyl chain, with longer chains promoting more effective DNA condensation. nih.gov
The compaction of DNA by DTAB results in the formation of distinct morphological structures. nih.govacs.org Atomic force microscopy (AFM) and magnetic tweezers have been used to visualize and manipulate these complexes at the single-molecule level. nih.govacs.org
The morphology of the DNA-DTAB complexes is dependent on both the concentration of DTAB and the incubation time. nih.govacs.org At low DTAB concentrations and in the presence of magnesium ions, rod-like and network-like structures can be observed after a short incubation period. nih.govacs.org With longer incubation times, these structures can evolve into toroids and globules. nih.govacs.org At higher DTAB concentrations, the complexes tend to form swollen globular structures. nih.govacs.org
The compacted DNA-DTAB particles typically have sizes in the range of 60-110 nm. nih.gov The compaction process is highly organized, with single-molecule studies revealing a staircase-like structure during the unraveling of the complex, suggesting a more compacted state than that induced by multivalent ions alone. nih.govacs.org
| DTAB Concentration | Incubation Time | Observed Morphology |
|---|---|---|
| Low (with Mg²⁺) | ~5 minutes | Rod-like and network-like structures |
| Low (with Mg²⁺) | Increasing time | Toroids and globules |
| High | - | Swollen globular structures |
The ability of DTAB and its longer-chain analog, cetyltrimethylammonium bromide (CTAB), to interact with and precipitate DNA forms the basis of widely used DNA extraction and purification protocols. opsdiagnostics.commbari.orgnih.gov The CTAB method, in particular, is a go-to protocol for isolating DNA from plant tissues, which are often rich in polysaccharides and polyphenols that can interfere with subsequent molecular analyses. opsdiagnostics.comzymoresearch.com
The principle behind this application lies in the differential solubility of DNA-surfactant complexes. In the presence of the cationic detergent, cell lysis is facilitated, and contaminants like polysaccharides are effectively removed. opsdiagnostics.com The DNA is then typically precipitated from the aqueous solution using alcohol, such as isopropanol (B130326) or ethanol. opsdiagnostics.comzymoresearch.com This method is valued for its ability to yield high-quality DNA suitable for a variety of downstream applications, including PCR and next-generation sequencing. zymoresearch.com A key advantage of using dodecyltrimethylammonium (B156365) bromide is that it does not precipitate DNA before complexation is complete, which contributes to obtaining high-purity DNA. nih.gov The process involves precipitating the DNA with DTAB and then dissolving the resulting complex in 75% ethanol, followed by the precipitation of the sodium-DNA salt. nih.gov
Binding Mechanisms and Energetics of DNA-DTAB Complexes
Protein-DTAB Interactions
The interaction between DTAB and proteins is a complex process involving both electrostatic and hydrophobic forces. bepls.com This interaction can lead to the unfolding and denaturation of proteins, a key aspect in many of its applications. bepls.com
Protein Solubilization and Purification using DTAB
DTAB is a valuable tool for the solubilization and purification of proteins, particularly membrane-bound proteins which are notoriously difficult to extract and study using conventional methods. sigmaaldrich.comsigmaaldrich.com By disrupting the lipid bilayer, DTAB can extract these proteins and keep them in a soluble state within detergent micelles. sigmaaldrich.com This process allows for their subsequent purification using standard protein purification techniques. sigmaaldrich.com
The effectiveness of DTAB in protein solubilization stems from its ability to disrupt both hydrophobic and electrostatic interactions that maintain the protein's structure within the cell membrane. sigmaaldrich.com The hydrophobic tails of the DTAB molecules interact with the hydrophobic regions of the protein, while the hydrophilic heads interact with the aqueous environment, effectively creating a soluble protein-detergent complex. sigmaaldrich.com
Table 1: Factors Influencing Protein Solubilization with DTAB
| Factor | Description |
|---|---|
| Detergent Concentration | Must be above the critical micelle concentration (CMC) to form micelles that can encapsulate the protein. |
| Temperature | Can affect the fluidity of the cell membrane and the efficiency of solubilization. |
| pH | Influences the charge of both the protein and the detergent, affecting their interaction. bepls.com |
| Ionic Strength | Can modulate the electrostatic interactions between the protein and the detergent. |
Mechanism of DTAB Binding with Proteins (e.g., Lysozyme)
The interaction of DTAB with proteins like lysozyme (B549824) has been studied to understand the fundamental mechanisms of protein-surfactant binding. bepls.comnih.gov The initial interaction is often driven by electrostatic attraction between the positively charged head group of DTAB and negatively charged residues on the protein surface. bepls.com This is followed by cooperative binding, where hydrophobic interactions between the dodecyl chains of the DTAB molecules and hydrophobic patches on the protein become more significant. bepls.com
Studies on lysozyme have shown that as the concentration of DTAB increases, the binding becomes more cooperative. nih.gov The binding affinity is also influenced by the pH of the solution, with an increase in pH generally leading to stronger binding due to an increase in the negative charge density on the lysozyme surface. bepls.com This interplay between electrostatic and hydrophobic forces is crucial in the denaturation and solubilization of the protein. bepls.com
Effect of DTAB on Membrane-Bound Proteins and Lipids
DTAB has a profound effect on the structure and function of membrane-bound proteins and the surrounding lipid bilayer. The primary action of DTAB is the disruption of the cell membrane, which it achieves by inserting its hydrophobic tails into the lipid bilayer. opsdiagnostics.com This disrupts the native lipid-lipid and lipid-protein interactions, leading to the solubilization of the membrane components into mixed micelles containing protein, lipid, and detergent. sigmaaldrich.com
This process can lead to the delipidation of membrane proteins, which in some cases can cause them to lose their native conformation and activity. sigmaaldrich.com However, for many applications, this solubilization is a necessary first step for the purification and subsequent characterization of the protein. sigmaaldrich.com The interaction of cationic surfactants like DTAB with lipid membranes is a complex phenomenon that depends on factors such as the lipid composition of the membrane and the concentration of the surfactant. nih.govdoaj.orgresearchgate.netnih.gov
Cell Lysis and Membrane Disruption
DTAB is an effective agent for cell lysis, the process of breaking open cells to release their contents. sigmaaldrich.com This property is utilized in a wide range of biological studies, including the extraction of intracellular proteins, DNA, and other cellular components. sigmaaldrich.com The mechanism of cell lysis by DTAB involves the disruption of the cell membrane's integrity. opsdiagnostics.com
The cationic head of DTAB interacts with the negatively charged components of the cell membrane, while the hydrophobic tail penetrates the lipid bilayer. opsdiagnostics.com This insertion disrupts the ordered structure of the membrane, leading to increased permeability and eventual rupture of the cell. elsevierpure.com The efficiency of cell lysis can be influenced by the concentration of DTAB and the specific type of cell being treated. elsevierpure.com
Table 2: Comparison of Cell Lysis Agents
| Agent | Mechanism | Advantages | Disadvantages |
|---|---|---|---|
| DTAB | Disrupts cell membrane through electrostatic and hydrophobic interactions. opsdiagnostics.com | Effective for a variety of cell types. sigmaaldrich.com | Can denature proteins. opsdiagnostics.com |
| Sodium Dodecyl Sulfate (B86663) (SDS) | Anionic detergent that strongly denatures proteins. opsdiagnostics.com | Very effective at cell lysis. opsdiagnostics.com | Harsh, often leads to irreversible protein denaturation. opsdiagnostics.com |
| Triton X-100 | Non-ionic detergent, milder than ionic detergents. opsdiagnostics.com | Preserves protein structure and function better. opsdiagnostics.com | Less effective at solubilizing some membranes. opsdiagnostics.com |
| Enzymatic Lysis (e.g., Lysozyme) | Breaks down specific components of the cell wall. sigmaaldrich.comyoutube.com | Gentle and specific. sigmaaldrich.com | Not effective for all cell types. sigmaaldrich.com |
| Mechanical Disruption (e.g., Sonication) | Uses physical force to break open cells. sigmaaldrich.com | No chemical contamination. | Can generate heat and damage proteins. sigmaaldrich.com |
Biocompatibility Considerations in Biological Applications
While DTAB is a powerful tool in biochemical research, its biocompatibility is a critical consideration for applications involving living systems or the analysis of sensitive biological molecules. nih.gov As a surfactant, DTAB can be toxic to cells at higher concentrations due to its membrane-disrupting properties. nih.gov
However, in many in vitro applications, such as protein solubilization and cell lysis for analytical purposes, the benefits of its efficacy outweigh the concerns about its cytotoxicity. sigmaaldrich.com For applications where maintaining the native structure and function of proteins is paramount, milder non-ionic or zwitterionic detergents may be preferred. opsdiagnostics.com The choice of detergent ultimately depends on the specific requirements of the experiment, balancing the need for effective solubilization with the preservation of biological activity.
Advanced Applications of Dodecyltrimethylammonium Bromide in Materials Science and Engineering
Nanotechnology Applications
The unique properties of DTAB make it a valuable tool in the field of nanotechnology, where it is utilized in the development of sophisticated systems for drug delivery and as a component in supramolecular chemistry.
Drug Delivery Systems utilizing DTAB Micelles
DTAB is instrumental in forming nanomicelles, which are colloidal structures with a size range of 5 to 100 nm, making them ideal for drug delivery. nih.gov These micelles can encapsulate hydrophobic (poorly water-soluble) drugs within their core, while the hydrophilic exterior allows for dispersion in aqueous environments. nih.govspringernature.comnih.gov This encapsulation enhances the solubility and stability of hydrophobic drugs. springernature.com
The cationic nature of DTAB is a key feature of these drug delivery systems. acs.org For instance, research has demonstrated the use of DTAB micellar compositions for the transdermal delivery of lovastatin, a lipophilic drug. The positive charge of the DTAB micelles facilitates interaction with and permeation through the skin.
Nanoreactor Applications in Supramolecular Chemistry
Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules that are held together by non-covalent bonds. nih.gov These systems can self-assemble into well-defined, functional structures. nih.govmdpi.com DTAB plays a role in this field by forming micelles that can act as nanoreactors. These micelles provide a confined microenvironment that is distinct from the bulk solution, which can influence and catalyze chemical reactions.
The self-assembly of DTAB is a cornerstone of its application in supramolecular chemistry. acs.org For example, the electrostatic interactions between the positively charged DTAB and negatively charged polymers can lead to the formation of complex, ordered aggregates. acs.org These self-assembled structures can create specific cavities and environments where substrate molecules can be bound and transformed, mimicking the function of natural enzymes. acs.org
Surface Modification and Functional Materials
DTAB is effectively used to alter the surface properties of various materials, thereby creating functional materials with enhanced capabilities for adsorption and antimicrobial activity.
Modification of Titanium Dioxide Composites for Adsorption
The modification of titanium dioxide (TiO2) with DTAB has been shown to create effective adsorbents for environmental remediation. researchgate.netnih.govresearchgate.net In one study, a DTAB-embellished TiO2 composite (DTAB/TiO2) was synthesized for the purpose of adsorbing uranium (U(VI)) from water. researchgate.netnih.govresearchgate.net The introduction of DTAB significantly improved the adsorption capacity of the titanium dioxide. nih.govresearchgate.net
The resulting DTAB/TiO2 composite consists of spherical nanoparticles with a rough surface and a high specific surface area, which are crucial for its adsorption capabilities. researchgate.netnih.gov The adsorption process is a monolayer event and is dependent on the pH of the solution. researchgate.netnih.govscispace.com Research indicates that the surface oxygen-containing functional groups, particularly hydroxyl groups, are vital for the removal of U(VI). nih.gov
Table 1: Properties and Uranium Adsorption Capacity of DTAB/TiO₂ Composite
| Property | Value | Source |
|---|---|---|
| Morphology | Spherical nanoparticles with a rough surface | researchgate.netnih.gov |
| Radius | 0.45 μm | nih.gov |
| Specific Surface Area | 144.0 m²/g | nih.gov |
| Adsorption Equilibrium Time | 240 min | nih.gov |
| Maximum Adsorption Capacity (U(VI)) | 108.4 mg/g | researchgate.netnih.govresearchgate.netscispace.com |
| Optimal Adsorption pH | 6.0 | researchgate.net |
Anti-bacterial Surface Modification of Nanofibers
DTAB is utilized to impart antibacterial properties to nanofibers, which are materials with vast applications due to their high surface-area-to-volume ratio and porosity. mbrfilter.comnih.gov A simple, one-step electrospinning technique can be used to create antimicrobial membranes by dissolving DTAB in the spinning solution. mbrfilter.com
One study focused on the creation of an antimicrobial polyvinylidene fluoride (B91410) (PVDF) membrane modified with DTAB. mbrfilter.com The presence of DTAB on the nanofiber surfaces was confirmed, and these modified membranes exhibited significant antibacterial properties against Staphylococcus aureus. mbrfilter.com The effectiveness of the antibacterial action was found to be dependent on the concentration of DTAB used. mbrfilter.com Similar research on polyamide 6 (PA6) nanofibers modified with DTAB also demonstrated stable antibacterial activity. researchgate.netiaea.org
**Table 2: Antibacterial Efficacy of DTAB-Modified PVDF Nanofibers against *S. aureus***
| DTAB Concentration in Spinning Solution (wt%) | Antibacterial Effect | Source |
|---|---|---|
| 0.5 | Partial inhibition of bacterial growth | mbrfilter.com |
| 1.0 | Complete inhibition of bacterial growth | mbrfilter.com |
Dispersing and Stabilizing Nanomaterials (e.g., Graphene Nanosheets)
The stability of nanomaterial suspensions is crucial for their practical application. DTAB is employed as a stabilizing agent, particularly for materials like graphene oxide (GO) nanosheets, which are prone to aggregation in solution. nanomedicinelab.comnanomedicinelab.commanchester.ac.uk
Graphene oxide nanosheets possess a negative charge, and their suspension in physiological ionic fluids is often unstable. nanomedicinelab.comnanomedicinelab.com The cationic nature of DTAB allows it to improve the dispersion of these nanosheets through electrostatic interactions. nanomedicinelab.commanchester.ac.uk Research has shown that incorporating DTAB into micellar solutions of other surfactants, such as Pluronic 103 (P103), can confer a positive surface charge to the micelles. nanomedicinelab.comnanomedicinelab.commanchester.ac.uk This positive charge enhances the adsorption of the micelles onto the negatively charged GO sheets, leading to improved stability and dispersion. nanomedicinelab.comnanomedicinelab.com At low concentrations, the DTAB-containing mixed micelles can occupy the space between the nanosheets and maintain a hydration layer, preventing aggregation. nanomedicinelab.com
Supramolecular Chemistry and Self-Organization
Dodecyltrimethylammonium (B156365) bromide (DTAB) is a cationic surfactant that plays a significant role in supramolecular chemistry due to its ability to self-organize into various ordered structures in solution. This self-assembly is primarily driven by the hydrophobic effect, where the nonpolar dodecyl tail seeks to minimize contact with water, and the polar trimethylammonium headgroup interacts favorably with the aqueous environment. These competing interactions lead to the formation of complex and functional supramolecular architectures.
Formation of Supramolecular Micelles and Aggregates
Above a specific concentration known as the critical micelle concentration (CMC), DTAB monomers spontaneously assemble into micelles. youtube.com These are typically spherical aggregates where the hydrophobic tails form a core, and the cationic headgroups form a protective outer shell, or corona, that interfaces with the surrounding water. youtube.com The formation of these micelles is a dynamic equilibrium, with monomers constantly exchanging between the bulk solution and the aggregates.
The aggregation number, which is the number of surfactant molecules in a single micelle, is a key parameter. For DTAB in water, aggregation numbers are typically in the range of 30 to 77, depending on the concentration and temperature. researchgate.netbohrium.comnih.gov Studies using techniques like time-resolved fluorescence quenching have shown that the aggregation number of DTAB micelles has a linear dependence on concentration, though with a small slope compared to anionic surfactants like sodium dodecyl sulfate (B86663) (SDS). researchgate.netbohrium.com
Beyond simple spherical micelles, DTAB can form more complex aggregates. When mixed with anionic surfactants such as SDS, it forms catanionic surfactant systems. These mixtures exhibit strong synergistic effects, often resulting in much lower CMC values than the individual components. nih.gov Depending on the molar ratio of the two surfactants, the resulting aggregates can change shape from spheres to ellipsoids or cylindrical/rod-like structures. nih.govacs.org For instance, in DTAB-rich mixtures with SDS, the formation of cylindrical or rod-shaped micelles has been observed. nih.gov Furthermore, in the presence of host molecules like cyclodextrins, DTAB and SDS can form even more complex structures, such as worm-like micelles at lower temperatures that transform into hollow vesicles at higher temperatures. techscience.com
Table 1: Micellar Properties of Dodecyltrimethylammonium Bromide (DTAB) and Related Systems This table is interactive. You can sort and filter the data.
| System | Method | Property | Value | Temperature (°C) | Reference |
|---|---|---|---|---|---|
| DTAB in water | Conductivity | CMC | 14.4 mM | 25 | acs.org |
| DTAB in water | Various | Aggregation Number | 30-77 | 25 | researchgate.netbohrium.com |
| DTAB in water | Various | Aggregation Number | 55 | 25 | nih.gov |
| DTAB in water | Various | Aggregation Number | 36 | 45 | nih.gov |
| DTAB-rich / SDS | Surface Tension | Aggregation Number | 59 | 25 | nih.gov |
| SDS-rich / DTAB | Surface Tension | Aggregation Number | 71 | 25 | nih.gov |
| DTAB in water-DMSO | SANS, Conductivity | CMC | Increases with DMSO | 25 | nih.gov |
| DTAB in water-DMSO | SANS, Conductivity | Aggregation Number | Decreases with DMSO | 25 | nih.gov |
Host-Guest Interactions in Supramolecular Assemblies
The principles of host-guest chemistry, where a larger host molecule encapsulates a smaller guest molecule, are central to creating advanced functional materials. nih.gov In these assemblies, DTAB typically acts as a guest molecule, interacting with various macrocyclic hosts.
Common hosts for DTAB include cyclodextrins (CDs) and calixarenes. nih.govrsc.org Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. thno.org The hydrophobic dodecyl chain of DTAB can fit snugly into the cavity of β-cyclodextrin (β-CD) or its derivatives, forming a stable inclusion complex. techscience.comacs.org This complexation is driven by hydrophobic interactions and the release of high-energy water molecules from the CD cavity. The formation of a 1:1 stoichiometry inclusion complex between dodecylethyldimethylammonium bromide (a close relative of DTAB) and hydroxypropyl-β-cyclodextrin has been characterized with a binding constant (K) of 3200 M⁻¹. acs.org
Calixarenes, which are macrocycles made from phenolic units, also serve as hosts. rsc.org Amphiphilic p-sulfonatocalix nih.govarenes, for example, can form host-guest complexes with γ-cyclodextrin, and these resulting assemblies can, in turn, bind guest molecules like tetramethylammonium (B1211777) chloride, demonstrating the potential for creating complex ternary systems. researchgate.net The interaction of DTAB with such host molecules can modify the properties of the system, for instance, by altering the CMC or influencing the type of aggregate formed. techscience.com
These host-guest interactions are fundamental to applications such as drug delivery, where the host can encapsulate a drug molecule, and the surfactant helps to solubilize the complex or target it to specific sites. nih.govthno.org
Stimuli-Responsive Nanostructures
Stimuli-responsive materials can change their properties in response to external triggers like pH, temperature, or light. mdpi.com DTAB can be a key component in the formation of such "smart" nanostructures.
pH-Responsive Systems: The interaction between cationic DTAB and anionic polymers can be tuned by changing the pH. For example, DTAB has been shown to bind to cross-linked methacrylic acid-ethyl acrylate (B77674) copolymers. nih.gov At high pH, where the polymer's carboxylic acid groups are deprotonated and negatively charged, the binding is strong and driven by electrostatic attraction. This leads to a one-to-one charge neutralization between the DTAB headgroups and the polymer's anionic sites. nih.gov At low pH, where the polymer is largely uncharged, the binding is weaker and driven by hydrophobic interactions between the DTAB tail and the polymer backbone. nih.gov This pH-dependent binding can be used to control the release of encapsulated substances from the polymer-surfactant complex. nih.govresearchgate.net
Temperature-Responsive Systems: Temperature can also be used as a stimulus. In mixed systems of DTAB, SDS, and epoxy-β-cyclodextrin, a temperature increase from 15°C to 35°C was shown to induce a morphological evolution from worm-like micelles to hollow vesicles. techscience.com Another approach involves using temperature-responsive polymers like poly(N-isopropylacrylamide) (PNIPAM) as stabilizers for particles. The shape of block copolymer particles can be transformed from convex lenses to ellipsoids by raising the temperature above the lower critical solution temperature (LCST) of the PNIPAM surfactant, demonstrating temperature-driven control over nanostructure morphology. nih.gov
These stimuli-responsive systems hold promise for applications in controlled drug delivery, where a change in the local environment (like the acidic conditions near a tumor) could trigger the release of a therapeutic agent. mdpi.comresearchgate.net
Catalysis in Supramolecular Systems
Micelles formed from surfactants like DTAB can act as microreactors, creating a unique environment that can significantly accelerate chemical reactions—a phenomenon known as micellar catalysis. nih.gov The hydrophobic core of the micelle can solubilize nonpolar reactants in an aqueous medium, thereby increasing their local concentration and bringing them into close proximity with a catalyst that may be partitioned at the micelle-water interface or within the core.
The Stern layer of a cationic DTAB micelle provides a positively charged environment that can stabilize anionic transition states or repel cationic reactants, thereby influencing reaction pathways and rates. This microenvironment can enhance reaction yields and, in some cases, alter product selectivity compared to the same reaction in a bulk solvent.
Micellar catalysis has been effectively used for various organic transformations, including C-H bond functionalization. nih.gov For example, palladium-catalyzed reactions like the Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, have been successfully carried out in aqueous surfactant solutions. nih.gov The use of micelles as nanoreactors can also lead to a significant reduction in the amount of residual metal catalyst in the final product, which is a crucial advantage for applications in the pharmaceutical industry. nih.gov The ability of DTAB to form these catalytic supramolecular assemblies makes it a valuable tool in green chemistry, promoting reactions in water and often under milder conditions than traditional organic solvents.
Computational and Theoretical Studies of Dodecyltrimethylammonium Bromide Systems
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules. For DTAB systems, MD simulations have been instrumental in elucidating the mechanisms of adsorption, self-assembly, intermolecular interactions, and the influence on molecular transport in various media.
MD simulations have been employed to understand how DTAB molecules arrange themselves at interfaces and in bulk solution. The self-assembly of surfactants like DTAB is a multi-stage process. It typically begins with the rapid aggregation of individual monomers into small, disordered clusters. This is followed by a "ripening" stage where larger aggregates grow at the expense of smaller ones, and finally, a slower phase involving collisions and fusion between larger micelles. nih.gov
At interfaces, such as mica-water, the adsorption of similar cationic surfactants like cetyltrimethylammonium bromide (CTAB) and didodecyldimethylammonium (B1216837) bromide (DDAB) occurs through an ion-exchange mechanism. cam.ac.ukrsc.org In this process, the organic alkylammonium cations from the solution replace ions like K+ on the surface. cam.ac.ukrsc.org Following initial adsorption, the surfactant molecules self-assemble into complex structures. At low concentrations, a monolayer may form, while at concentrations above the critical micelle concentration (CMC), the surfactants can form bilayer structures. cam.ac.ukrsc.org The ordering of these bilayers can vary, with the layer closest to the surface often showing strong orientational ordering, while the outer layer is more disordered. cam.ac.ukrsc.org While these studies were conducted on surfactants structurally similar to DTAB, they provide a foundational understanding of the likely mechanisms governing DTAB's adsorption and self-assembly.
MD simulations have been particularly insightful in modeling the interaction between DTAB and other molecules, such as the natural polyphenol curcumin (B1669340). tandfonline.comresearchgate.nettandfonline.com Curcumin's poor water solubility can be improved by encapsulation in surfactant micelles, and simulations reveal the specifics of this interaction. tandfonline.com The nature of the interaction is dependent on the concentration and aggregation state of DTAB. tandfonline.comresearchgate.net
Below the critical micelle concentration (cmc), DTAB exists as monomers or in a pre-micelle state. In these states, DTAB interacts with curcumin through a combination of electrostatic and hydrophobic interactions. tandfonline.comresearchgate.net Above the cmc, when DTAB forms micelles, curcumin becomes solubilized and is found to be located in the palisade layer of the micelle, between the hydrophilic headgroups and the hydrophobic core. tandfonline.comresearchgate.net The dynamic simulations provide a microscopic-level explanation for how surfactants like DTAB can be used as effective carriers in pharmaceutical formulations. tandfonline.com
The interactions are driven by specific molecular forces. Electrostatic potential distributions show that the interaction between curcumin and DTA+ monomers is primarily an electrostatic binding. tandfonline.com Spectroscopic studies combined with simulation results confirm that the encapsulation of curcumin within the DTAB micelle enhances its stability. researchgate.net
The influence of DTAB on fluid dynamics within confined spaces has been investigated using MD simulations, specifically focusing on the migration of water molecules in porous media like lignite (B1179625). nih.gov These simulations, combined with experimental data, show that DTAB can enter the pores of lignite. nih.gov
Once inside, the DTAB molecules are attracted to polar functional groups on the lignite surface, leading to the formation of agglomerations. nih.gov This occupation of pore space by DTAB molecules impedes the movement of water molecules and reduces the available space for water storage. nih.gov The simulations indicate that DTAB hinders the mobility of water molecules, which are primarily connected by hydrogen bonds within the lignite pores. nih.gov This research is significant for industrial processes involving lignite, as it demonstrates that DTAB can reduce water absorption. nih.gov
Quantum Chemical Studies
Quantum chemical studies, which apply the principles of quantum mechanics, offer a detailed electronic-level understanding of chemical systems. For DTAB, these methods have been crucial for analyzing adsorption processes with high accuracy.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been successfully applied to study the adsorption process of DTAB on the surface of a coal molecular model. mdpi.com DFT calculations can reveal the microscopic mechanism by which DTAB influences the methane (B114726) (CH₄) adsorption capacity of coal. mdpi.com
The studies show that DTAB can adsorb onto the coal surface, and this process is more favorable than the adsorption of methane. mdpi.com This preferential adsorption is critical, as it suggests that DTAB can promote the desorption of methane from coal seams and prevent its re-adsorption, a finding that is consistent with experimental results. mdpi.com
To quantify the interactions in adsorption processes, parameters such as Electronic Static Potential (ESP) and adsorption energies are calculated using quantum chemical methods. mdpi.com For the DTAB-coal system, DFT calculations provided specific values for these parameters, allowing for a direct comparison of adsorption stability.
The results confirmed that the DTAB-coal configuration is significantly more stable than the CH₄-coal configuration. mdpi.com When competitive adsorption occurs, coal molecules will preferentially adsorb DTAB to achieve a more stable state. mdpi.com
Table 1: Adsorption Parameters on Coal Molecular Model from DFT Calculations
| Adsorbate | Adsorption Energy (kJ/mol) | Adsorption Distance (nm) |
|---|---|---|
| CH₄ | 2.15 | 0.261 |
| DTAB | 42.69 | 0.238 |
This table presents the calculated adsorption energies and stable adsorption distances for methane (CH₄) and Dodecyltrimethylammonium (B156365) bromide (DTAB) on a coal molecular model, as determined by Density Functional Theory (DFT). The significantly higher adsorption energy and shorter adsorption distance for DTAB indicate a much stronger and more stable interaction with the coal surface compared to methane. mdpi.com
Molecular Thermodynamic Models for Micellization
The self-assembly of dodecyltrimethylammonium bromide (DTAB) monomers into micelles in aqueous solutions is a thermodynamically driven process that can be described by several theoretical models. These models provide a framework for understanding and predicting the critical micelle concentration (CMC) and the thermodynamic parameters of micellization, such as the standard Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization. Two of the most prominent models are the phase separation model and the mass-action model.
Phase Separation Model:
The phase separation model treats the process of micellization as a phase transition, where the micelles are considered to be a separate pseudophase that forms when the surfactant concentration reaches the CMC. acs.orgmdpi.com This model is particularly applicable for micelles with large aggregation numbers. mdpi.com According to this model, at the CMC, the chemical potential of the surfactant monomers in the aqueous phase is equal to the chemical potential of the surfactant in the micellar phase.
The standard Gibbs free energy of micellization per mole of surfactant can be expressed as:
ΔG°mic ≈ RT ln(XCMC)
where R is the gas constant, T is the absolute temperature, and XCMC is the CMC expressed as a mole fraction. This equation allows for the calculation of ΔG°mic from the experimentally determined CMC. The enthalpy of micellization (ΔH°mic) can then be determined from the temperature dependence of the CMC using the Gibbs-Helmholtz equation:
[d(ΔG°mic/T)] / dT = -ΔH°mic / T2
And the entropy of micellization (ΔS°mic) can be calculated using the relationship:
ΔG°mic = ΔH°mic - TΔS°mic
Studies on the micellization of DTAB in aqueous solutions have utilized the phase separation model to interpret experimental data and quantify the thermodynamic driving forces of the process. For instance, conductivity measurements at different temperatures can be used to determine the CMC, from which the thermodynamic parameters can be derived. researchgate.net
Mass-Action Model:
The mass-action model describes micellization as a reversible chemical equilibrium between the surfactant monomers (S), counterions (X), and the micelles (M). youtube.com For an ionic surfactant like DTAB, the equilibrium can be represented as:
nS+ + mX- ⇌ M(n-m)+
where 'n' is the aggregation number of the micelle and 'm' is the number of counterions bound to the micelle. The equilibrium constant (Km) for this process is given by:
Km = [M(n-m)+] / ([S+]n [X-]m)
This model considers the formation of micelles as a stepwise association process. The standard Gibbs free energy of micellization per mole of monomer is related to the equilibrium constant. The mass-action model is often considered a more realistic representation of the micellization process, especially for micelles with lower aggregation numbers. youtube.com
Thermodynamic Parameters of DTAB Micellization:
The thermodynamic parameters for the micellization of this compound provide insight into the forces driving the self-assembly process. The negative value of ΔG°mic indicates that micellization is a spontaneous process. The sign and magnitude of ΔH°mic and ΔS°mic reveal the relative contributions of enthalpic and entropic factors.
Table 1: Thermodynamic Parameters of this compound (DTAB) Micellization in Aqueous Solution at 298.15 K
| Thermodynamic Parameter | Typical Value Range | Driving Force |
| ΔG°mic (kJ/mol) | -25 to -35 | Spontaneity of micellization |
| ΔH°mic (kJ/mol) | -5 to +5 | Enthalpic contribution (chain-chain and head group interactions) |
| ΔS°mic (J/mol·K) | +80 to +120 | Entropic contribution (hydrophobic effect) |
Note: The values presented are typical ranges derived from various experimental studies and are subject to variations based on experimental conditions such as temperature, pressure, and the presence of additives.
Computer Modeling of Drug Carriers
Computational modeling, particularly molecular dynamics (MD) and coarse-grained (CG) simulations, has become an indispensable tool for investigating this compound micelles as drug carriers at the molecular level. acs.org These simulations provide detailed insights into the structure, dynamics, and interactions within these systems, which are often difficult to obtain through experimental methods alone. acs.org
Molecular Dynamics (MD) Simulations:
All-atom MD simulations can provide a highly detailed picture of the interactions between a drug molecule and a DTAB micelle. researchgate.nettandfonline.com By solving Newton's equations of motion for every atom in the system, MD simulations can track the trajectory of each particle over time, revealing information about:
Drug Solubilization and Localization: MD simulations can predict the preferred location of a drug molecule within the micelle, whether it is in the hydrophobic core, the palisade layer, or at the micelle-water interface. researchgate.nettandfonline.com For example, simulations have shown that curcumin, a hydrophobic drug, is solubilized within the palisade layer of DTAB micelles. researchgate.nettandfonline.com
Interaction Mechanisms: The simulations can elucidate the nature of the interactions driving drug encapsulation, such as hydrophobic interactions, electrostatic interactions, and hydrogen bonding. researchgate.net
Micellar Structure and Stability: The presence of a drug molecule can affect the size, shape, and stability of the DTAB micelle. MD simulations can quantify these changes.
Drug Loading Capacity: By simulating systems with varying numbers of drug molecules, it is possible to estimate the drug loading capacity of the micelles.
Coarse-Grained (CG) Simulations:
While all-atom MD simulations offer high resolution, they are computationally expensive and are often limited to relatively small systems and short timescales. researchgate.netnih.gov Coarse-grained simulations address this limitation by grouping several atoms into a single "bead" or "superatom." nih.govnih.gov This simplification reduces the number of particles in the system, allowing for the simulation of larger systems over longer timescales, which is crucial for studying processes like micelle formation and drug release. researchgate.net
CG simulations are particularly useful for studying:
Self-Assembly of Drug-Loaded Micelles: CG models can simulate the spontaneous formation of DTAB micelles in the presence of drug molecules, providing insights into how the drug influences the self-assembly process.
Drug Release Mechanisms: By simulating the movement of drug molecules from the micelle into the surrounding medium, CG simulations can help to understand the kinetics and pathways of drug release.
Interactions with Biological Membranes: CG simulations are well-suited for studying the interaction of drug-loaded DTAB micelles with model cell membranes, providing insights into the mechanisms of drug delivery across biological barriers. nih.gov
Findings from Computer Modeling Studies:
Computer modeling studies have provided valuable insights into the use of DTAB micelles as drug carriers. For instance, MD simulations of DTAB and the drug curcumin revealed that at concentrations below the CMC, DTAB monomers and premicellar aggregates interact with curcumin through both electrostatic and hydrophobic interactions. researchgate.nettandfonline.com Above the CMC, curcumin is encapsulated within the palisade layer of the micelle. researchgate.nettandfonline.com
In another study, the conformation of pyrene-labeled dendrimers in mixed micelles of DTAB and sodium dodecyl sulfate (B86663) (SDS) was investigated. acs.org The simulations, in conjunction with experimental data, showed that the size and shape of the mixed micelles could be tuned by varying the molar fraction of DTAB, which in turn affected the conformation of the encapsulated dendrimer. acs.org This highlights the potential for designing mixed-surfactant systems with specific drug-carrying properties.
Table 2: Applications of Computer Modeling in the Study of this compound as a Drug Carrier
| Modeling Technique | Key Applications | Examples of Research Findings |
| Molecular Dynamics (MD) | Elucidation of drug-micelle interaction mechanisms at the atomic level. Determination of drug localization within the micelle. | Curcumin localizes in the palisade layer of DTAB micelles. Interactions are a mix of electrostatic and hydrophobic forces. researchgate.nettandfonline.com |
| Coarse-Grained (CG) | Simulation of micelle self-assembly and drug loading over longer timescales. Investigation of drug release kinetics and pathways. Modeling of interactions with biological membranes. | Enables the study of larger systems to understand how drug molecules influence the overall structure and stability of micellar aggregates. researchgate.netnih.gov |
Environmental and Toxicological Research of Dodecyltrimethylammonium Bromide
Environmental Fate and Impact
Dodecyltrimethylammonium (B156365) bromide (DTAB) is considered to be readily biodegradable. sigmaaldrich.com Under aerobic conditions, it has been shown to achieve 73% biodegradation over a 28-day period. sigmaaldrich.com This degradation is facilitated by microorganisms found in environments such as activated sludge from wastewater treatment plants.
Specific bacteria have been identified that can degrade DTAB. Strains of Pseudomonas fluorescens, designated F2 and F7, isolated from activated sludge, have demonstrated the ability to break down this compound. jst.go.jp The degradation pathway involves an N-dealkylation process where DTAB is initially converted to trimethylamine (B31210) (TMA). jst.go.jp The Pseudomonas fluorescens F7 strain can further degrade TMA to dimethylamine (B145610) (DMA). jst.go.jp The presence of anionic compounds, like fatty acids, has been found to enhance the degradation activity of this bacterium. jst.go.jp These findings indicate that monoalkyl quaternary ammonium (B1175870) compounds such as DTAB can be ultimately mineralized by bacteria in the environment. jst.go.jp
Dodecyltrimethylammonium bromide is classified as very toxic to aquatic life, with long-lasting effects. nih.govechemi.commerckmillipore.comchemos.de Ecotoxicity studies have provided specific data on its impact on various aquatic organisms. For the water flea (Daphnia magna), the median effective concentration (EC50) that immobilizes 50% of the individuals within 48 hours is 0.135 mg/L. sigmaaldrich.com The concentration causing a 10% effect (EC10) over the same period is 0.090 mg/L. sigmaaldrich.com
In the case of algae, specifically the green algae Desmodesmus subspicatus, the median effective concentration that inhibits growth rate (ErC50) over a 72-hour period is 0.0599 mg/L. sigmaaldrich.com The 10% effective concentration (EC10) for the same organism and duration is even lower, at 0.00512 mg/L. sigmaaldrich.com
Ecotoxicity of this compound in Aquatic Organisms
| Species | Test Duration | Endpoint | Value (mg/L) | Reference |
| Daphnia magna (Water flea) | 48 hours | EC50 | 0.135 | sigmaaldrich.com |
| Daphnia magna (Water flea) | 48 hours | EC10 | 0.090 | sigmaaldrich.com |
| Desmodesmus subspicatus (Green algae) | 72 hours | ErC50 | 0.0599 | sigmaaldrich.com |
| Desmodesmus subspicatus (Green algae) | 72 hours | EC10 | 0.00512 | sigmaaldrich.com |
Interaction with Environmental Contaminants
Research has demonstrated the potential of this compound in the remediation of heavy metal contamination, specifically uranium. A composite material made of DTAB-modified titanium dioxide (DTAB/TiO₂) has been synthesized and tested for its ability to adsorb uranium(VI) (U(VI)) from water. scispace.comresearchgate.netresearchgate.net
The adsorption process is a monolayer process, as it is well-described by the Langmuir model. scispace.comresearchgate.net The maximum adsorption capacity of the DTAB/TiO₂ composite for U(VI) has been determined to be 108.4 mg/g. scispace.comresearchgate.netresearchgate.net The efficiency of this removal is significantly influenced by the pH of the solution, with optimal adsorption occurring at a pH of 6.0. researchgate.net At pH levels above 6.0, the removal of U(VI) decreases. researchgate.net The process is also endothermic, meaning that the capture of U(VI) is enhanced as the temperature increases. scispace.comresearchgate.netresearchgate.net The adsorption equilibrium is typically reached within 240 minutes. scispace.com The mechanism involves the surface oxygen-containing functional groups, particularly hydroxyl groups, which play a critical role in the removal of U(VI). researchgate.net
Adsorption Parameters for U(VI) on DTAB/TiO₂ Composite
| Parameter | Value | Reference |
| Maximum Adsorption Capacity (Langmuir) | 108.4 mg/g | scispace.comresearchgate.netresearchgate.net |
| Optimal pH for Adsorption | 6.0 | researchgate.net |
| Adsorption Equilibrium Time | 240 minutes | scispace.com |
| Adsorption Model | Langmuir (Monolayer) | scispace.comresearchgate.net |
| Temperature Influence | Endothermic (Adsorption increases with temperature) | scispace.comresearchgate.netresearchgate.net |
Influence on Methane (B114726) Adsorption in Coal
This compound has been studied for its effect on the adsorption of methane (CH₄) in coal, a significant factor in coalbed methane extraction. mdpi.com Research indicates that treating coal with DTAB inhibits the adsorption of methane. mdpi.com
Experimental results have shown that the methane adsorption capacity of coal samples decreased by 37.3% after being treated with DTAB. mdpi.com This is attributed to the competitive adsorption between DTAB and methane on the coal surface. mdpi.com Quantum chemical studies have revealed that the adsorption energy of the DTAB-coal configuration is significantly higher (78.77 kJ/mol) than that of the CH₄-coal configuration (26.26 kJ/mol). mdpi.com This indicates that the bond between DTAB and coal is much more stable, causing the coal molecules to preferentially adsorb DTAB. mdpi.com By occupying the original adsorption sites for methane on the coal surface, DTAB effectively weakens the coal's ability to adsorb methane, which can promote gas desorption. mdpi.com
Advanced Methodologies and Analytical Techniques in Dtab Research
Conductivity Measurements for Micellar Properties
Conductivity measurement is a fundamental technique used to determine the critical micelle concentration (CMC) of surfactants like Dodecyltrimethylammonium (B156365) bromide (DTAB). This method relies on the principle that the mobility of surfactant ions changes upon aggregation into micelles. Below the CMC, DTAB exists as individual ions (monomers) in solution, and the specific conductivity increases linearly with concentration. However, once the concentration reaches the CMC, the monomers begin to form micelles. These larger aggregates have a lower mobility than the free monomers, and as a result, the rate of increase in conductivity with concentration changes, exhibiting a different, slower linear trend. The intersection of these two linear portions of the conductivity versus concentration plot indicates the CMC. uobaghdad.edu.iqyoutube.comuni-potsdam.de
The CMC of DTAB is influenced by various factors, including temperature and the presence of additives. For instance, studies have shown that the CMC of DTAB in water increases with an increase in temperature. nih.govresearchgate.net The addition of organic solvents, such as ethanol, to aqueous DTAB solutions also leads to an increase in the CMC. uobaghdad.edu.iqresearchgate.net This is attributed to the increased solubility of the surfactant monomers in the mixed solvent system, which shifts the equilibrium towards the monomeric form, thus requiring a higher concentration for micelle formation. Conversely, the presence of electrolytes, like zinc sulfate (B86663) (ZnSO4), has been observed to decrease the CMC of DTAB. uobaghdad.edu.iq
Thermodynamic parameters of micellization, such as the standard free energy (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m) of micellization, can be calculated from the temperature dependence of the CMC values obtained from conductivity measurements. researchgate.net The negative values of ΔG°m indicate the spontaneity of the micellization process. researchgate.net
The degree of counterion dissociation (α), which represents the fraction of counterions that are not bound to the micelle, can also be determined from the ratio of the slopes of the conductivity-concentration plot above and below the CMC. uobaghdad.edu.iqsemanticscholar.org
Table 1: Critical Micelle Concentration (CMC) of DTAB under Various Conditions
| Solvent System | Temperature (K) | Additive | CMC (mM) | Reference |
| Water | 298.15 | None | 15.7 | caymanchem.com |
| Water | 291.2 - 298.2 | Acetonitrile (10-20% v/v) | Varies | semanticscholar.org |
| Water-Ethanol (0.10 vol fraction) | 298.15 | None | Increased vs. water | uobaghdad.edu.iq |
| Water-Ethanol (0.20 vol fraction) | 298.15 | None | Increased vs. water | uobaghdad.edu.iq |
| Water-Ethanol (0.30 vol fraction) | 298.15 | None | Increased vs. water | uobaghdad.edu.iq |
| Water | 298.15 | 0.005 M ZnSO4 | Decreased vs. water | uobaghdad.edu.iq |
| Phosphate (B84403) Buffer (pH 7.4) | Not Specified | None | 8.1 | caymanchem.com |
| Water | 298.15 | Cresol Red | Varies | researchgate.net |
| Aqueous Ionic Liquids | 298.15, 303.15, 308.15 | [C3mim][Br], [C4mim][Br] | Varies | researchgate.net |
Surface Tension Measurements
Surface tension measurements are another crucial method for characterizing the behavior of surfactants like DTAB at interfaces and determining their CMC. As a surface-active agent, DTAB, when dissolved in water, preferentially adsorbs at the air-water interface, leading to a reduction in the surface tension of the solution. researchgate.net
The surface tension decreases with increasing DTAB concentration until the CMC is reached. At this point, the interface becomes saturated with surfactant molecules, and any further addition of DTAB leads to the formation of micelles in the bulk solution rather than further decreasing the surface tension. Consequently, the surface tension value plateaus or changes slope significantly. The concentration at which this break occurs is identified as the CMC. uni-potsdam.deresearchgate.netuliege.be
This technique provides valuable information about the efficiency of a surfactant in lowering surface tension. For instance, in the absence of any additives, the surface tension of a DTAB solution drops sharply from approximately 70 mN/m to around 35 mN/m at the CMC. researchgate.net The presence of other substances in the solution, such as polymers or other surfactants, can influence the surface tension profile and the CMC of DTAB. nih.govresearchgate.net
Dynamic surface tension measurements can also provide insights into the kinetics of micelle formation and dissolution. rsc.org The rate at which DTAB molecules adsorb to the surface and form micelles is an important parameter in various applications.
Table 2: Surface Properties of DTAB
| Parameter | Condition | Value | Reference |
| Surface Tension at CMC (γ_cmc) | Aqueous solution | ~35 mN/m | researchgate.net |
| Surface Tension at CMC (γ_cmc) | Aqueous solution | 37 mN/m | uliege.be |
| Adsorption Efficiency (pC20) | DTAB-rich system in water at 298.15 K | 1.85 | nih.gov |
| Minimum Surface Area per Molecule (A_min) | DTAB-rich system at 293.15 K | 58.07 Ų/molecule | nih.gov |
| Surface Excess Concentration (Γ_max) | Not Specified | Not Specified | researchgate.net |
Spectroscopic Techniques
Spectroscopic methods are powerful tools for investigating the molecular interactions and structural characteristics of DTAB in various environments.
UV Spectrophotometry
UV-Visible spectrophotometry is a versatile technique used to study the interactions of DTAB with other molecules, particularly chromophores, and to determine the CMC in certain systems. nih.gov While DTAB itself does not have a strong chromophore, its influence on the spectral properties of other molecules can provide valuable information about micellar environments.
For instance, the interaction between DTAB and curcumin (B1669340) has been investigated using UV-Vis absorption measurements. Changes in the absorption spectrum of curcumin in the presence of varying concentrations of DTAB revealed different modes of interaction, from initial binding at low concentrations to incorporation into micelles at concentrations above the CMC. nih.gov Similarly, the interaction of DTAB with dyes like Eosin Y has been studied, where changes in the dye's absorption spectrum indicate the formation of complexes with DTAB. researchgate.net
In some cases, the change in the absorbance of a probe molecule as a function of surfactant concentration can be used to determine the CMC. The plot of absorbance versus surfactant concentration often shows a break point corresponding to the CMC, similar to conductivity and surface tension methods.
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for probing the structural and conformational changes of DTAB molecules in different states, such as in bulk, at interfaces, or within micelles. FTIR measures the vibrations of chemical bonds within a molecule, providing a characteristic spectrum that acts as a molecular fingerprint. nih.govnih.gov
By analyzing the FTIR spectrum of DTAB, information about the ordering and packing of the dodecyl chains can be obtained. researchgate.net Specific vibrational modes, such as the C-H stretching vibrations of the methylene (B1212753) and methyl groups, are sensitive to the conformational order of the alkyl chains. researchgate.net Changes in the position and shape of these bands can indicate transitions from a disordered state (gauche conformers) to a more ordered state (all-trans conformers), which often occurs upon micellization or adsorption at a surface.
FTIR has been used to study the adsorption of DTAB on various surfaces and to investigate the interactions in mixed surfactant systems containing DTAB. researchgate.netacs.org For example, external reflection FTIR spectroscopy has been employed to study the adsorption of DTAB at the air-water interface. nih.gov The technique can also provide insights into the interactions of the cationic headgroup of DTAB.
Table 3: Characteristic FTIR Vibrational Modes for DTAB
| Vibrational Mode | Wavenumber Range (cm⁻¹) | Description | Reference |
| C-H Stretching | 2800 - 3000 | Asymmetric and symmetric stretching of CH₂ and CH₃ groups in the dodecyl chain. | researchgate.net |
| Methylene Scissoring | ~1470 | Bending vibration of the CH₂ groups in the alkyl chain. | researchgate.net |
| Asymmetric Bending of N(CH₃)₃ | ~1490 | Bending vibration of the methyl groups in the headgroup. | researchgate.net |
| C-N Stretching | ~900 - 970 | Stretching vibrations of the carbon-nitrogen bonds in the headgroup. | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful and versatile analytical technique that provides detailed information about the structure, dynamics, and chemical environment of DTAB molecules at an atomic level. pageplace.denih.gov Both ¹H and ¹³C NMR are commonly used in DTAB research.
¹H NMR spectroscopy provides information about the different types of protons present in the DTAB molecule, including those in the alkyl chain and the headgroup. nih.govchemicalbook.com Chemical shifts, coupling constants, and relaxation times are sensitive to the local environment of the nuclei. For instance, changes in the chemical shifts of the protons in the alkyl chain can indicate the transfer of the DTAB molecule from an aqueous environment to the hydrophobic core of a micelle. The broadening of NMR signals is often observed upon micellization due to the slower tumbling of the larger micellar aggregates. researchgate.net
Deuterium (²H) NMR can be used with specifically deuterated DTAB to study the ordering and dynamics of the surfactant molecules in anisotropic phases, such as liquid crystals. researchgate.net
Quantitative NMR (qNMR) can also be employed for the precise determination of DTAB concentration in various formulations. nih.gov
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. In the context of DTAB research, XPS can be utilized to analyze the composition and chemical environment of DTAB adsorbed on surfaces.
For instance, when DTAB is used to modify the surface of a material, XPS can confirm the presence of nitrogen and bromine from the DTAB molecule on the surface. The binding energies of the N 1s and Br 3d core levels can provide information about the chemical state of the headgroup and counterion. This is particularly useful in studies involving the formation of DTAB-containing thin films or the modification of nanoparticles.
Calorimetric Techniques
Calorimetric techniques are instrumental in characterizing the thermodynamics of processes involving surfactants like Dodecyltrimethylammonium bromide (DTAB). These methods directly measure the heat changes associated with events such as micellization or binding, providing fundamental thermodynamic parameters.
Isothermal Titration Microcalorimetry
Isothermal Titration Calorimetry (ITC) is a powerful technique used to study the thermodynamics of micelle formation and the interactions of surfactants with other molecules. nih.gov By measuring the heat evolved or absorbed during the stepwise titration of a surfactant solution, ITC can determine the critical micelle concentration (CMC) and the enthalpy of micellization (ΔHmic). nih.gov
In a typical ITC experiment for DTAB, a concentrated solution of the surfactant is titrated into a sample cell containing water or a buffer solution. The resulting heat changes are measured after each injection. Below the CMC, the heat change is small, corresponding to the dilution of the surfactant monomers. As the concentration surpasses the CMC, micelles begin to form, leading to a significant change in the heat signal. The midpoint of this transition in the plot of heat versus concentration corresponds to the CMC.
Research has utilized ITC to investigate the thermodynamic properties of micellization for a series of alkyltrimethylammonium bromide surfactants, including DTAB. nih.gov These studies determine not only the CMC and ΔHmic but also allow for the calculation of other key thermodynamic parameters like the Gibbs free energy of micellization (ΔGmic) and the entropy of micellization (ΔSmic). nih.gov
ITC is also employed to study the interaction between DTAB and macromolecules. For instance, the interaction of DTAB with the giant extracellular hemoglobin from Glossoscolex paulistus (HbGp) was investigated using ITC. The results showed that the interaction is more intense at pH 7.0, indicated by a lower critical aggregation concentration (cac) value compared to studies at pH 5.0. nih.gov This suggests that the electrostatic attraction between the cationic surfactant and the protein, which has an isoelectric point of approximately 5.5, is stronger at a neutral pH. nih.gov
Table 1: Thermodynamic Parameters of DTAB Micellization Determined by ITC
Scattering Techniques
Scattering techniques are pivotal for elucidating the size, shape, and structure of surfactant aggregates in solution. By analyzing how radiation (neutrons or X-rays) is scattered by the sample, detailed information about the morphology of micelles and other complex structures can be obtained.
Small-Angle Neutron Scattering (SANS)
Small-Angle Neutron Scattering (SANS) is a powerful experimental technique for characterizing the structure of surfactant micelles in solution. epj-conferences.orgberstructuralbioportal.org It provides in-situ quantitative information about the geometrical dimensions and, in some cases, the size distribution of surfactant aggregates. acs.org The technique exploits the different scattering lengths of hydrogen and its isotope deuterium, allowing for contrast variation by using deuterated solvents like D₂O to highlight specific components of a complex system. berstructuralbioportal.orgacs.org
SANS studies on DTAB have revealed detailed insights into its aggregation behavior. At 40°C in pure D₂O, DTAB micelles are found to be disk-like and can be modeled as oblate ellipsoids of revolution. rsc.orgdtu.dk The addition of salt, such as sodium bromide (NaBr), significantly influences the micellar structure. rsc.orgdtu.dk As the concentration of NaBr increases, DTAB micelles grow and change shape. rsc.orgresearchgate.net Initially disk-like, they transition to a tablet shape (tri-axial ellipsoid) at NaBr concentrations between 0.5 M and 0.7 M. rsc.orgdtu.dk With further increases in salt concentration, the micelles elongate significantly. rsc.orgresearchgate.net
The dimensions of these structures have been quantified through SANS data analysis. For example, in a 1.0 wt% DTAB solution in D₂O, the oblate ellipsoid micelles were found to have half-axes of a=12.4 Å and b=21.6 Å. rsc.orgdtu.dk The half-thickness of the micelles (related to the 'a' axis) remains relatively constant, being about 75–90% of the fully extended length of the dodecyl chain. rsc.orgdtu.dk
Table 2: Effect of NaBr Concentration on DTAB Micelle Structure Determined by SANS
Small-Angle X-ray Scattering (SAXS)
Small-Angle X-ray Scattering (SAXS) is another key technique used to investigate the structure of macromolecules and their complexes in solution at a low resolution. nih.govembl-hamburg.de A collimated, monochromatic X-ray beam is passed through a sample, and the scattered radiation is recorded at very low angles. nih.gov This scattering pattern provides information about the size, shape, and oligomeric state of the particles in solution. nih.govnih.gov
In the context of DTAB research, SAXS is particularly useful for studying the interactions between the surfactant and other biological macromolecules, such as proteins. For example, time-resolved SAXS has been used to monitor the aggregation and denaturation of bovine serum albumin (BSA) when mixed with a DTAB solution. researchgate.net These experiments can track structural changes in the protein over time upon interaction with the surfactant. researchgate.net
SAXS can distinguish between different states, such as folded, unfolded, or aggregated proteins, and can provide low-resolution three-dimensional models of molecules and their complexes. nih.govresearchgate.net The analysis of SAXS data, often presented as a Kratky plot (s²I(s) vs. s), can qualitatively identify whether a system is compact and globular or flexible and disordered. embl-hamburg.de For DTAB-protein systems, SAXS can thus characterize the nature of the resulting complexes, revealing whether the surfactant induces unfolding, aggregation, or a more defined structural change in the protein.
Microscopy and Imaging
Microscopy and imaging techniques provide direct visualization of molecular structures and complexes. At the nanoscale, these methods are invaluable for observing the effects of surfactants like DTAB on biological systems, particularly on the conformation of macromolecules such as DNA.
Atomic Force Microscopy (AFM) for DNA Complexes
Atomic Force Microscopy (AFM) is a high-resolution imaging technique that allows for the topographical visualization of single molecules and their complexes on a substrate. nih.govwhiterose.ac.uk In the study of DTAB-DNA interactions, AFM is used to directly observe the structural changes induced in DNA molecules upon binding with the surfactant. aps.org Tapping mode AFM is commonly used for imaging biological samples like DNA complexes as it minimizes the disturbance of the sample on the substrate. nih.govnih.gov
Research using AFM has shown that DTAB has a significant impact on the physical properties of DNA. At low concentrations (up to 0.2 mM), the binding of DTAB molecules causes a slight increase in the DNA's radius of gyration, which is correlated with an increase in the persistence length of the complex. aps.org This suggests that the initial binding of the cationic surfactant makes the DNA molecule more rigid.
However, as the concentration of DTAB increases beyond a critical point (around 0.35 mM), a dramatic change occurs. The hydrophobic tails of the bound DTAB molecules begin to interact strongly, leading to a significant compaction of the DNA molecule. aps.org This is observed in AFM images as a sharp decrease in both the radius of gyration and the contour length of the DNA-DTAB complexes. aps.org This demonstrates the dual nature of the interaction: an initial electrostatic binding followed by a hydrophobically driven compaction. aps.org AFM provides a direct visual confirmation of this compaction process, which is also supported by techniques like gel electrophoresis. aps.org
Table 3: Effect of DTAB Concentration on DNA Properties as Observed by AFM
Table of Mentioned Compounds
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) is a powerful imaging technique used to obtain high-resolution, two-dimensional projections of a sample. In the context of this compound (DTAB) research, TEM is instrumental in visualizing the nanostructures that DTAB helps to form, such as micelles, vesicles, and stabilized nanoparticles. The technique works by transmitting a beam of electrons through an ultra-thin specimen; the interactions of the electrons with the sample are detected and used to create an image. This allows for the direct observation of the size, shape, and distribution of nanoparticles and aggregates. For instance, in studies involving the synthesis of nanoparticles where DTAB is used as a capping or stabilizing agent, TEM provides crucial morphological information. While TEM offers unparalleled resolution, sample preparation can be a challenge, as it often requires samples to be dehydrated and stained, which can potentially introduce artifacts.
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a vital technique for characterizing the surface topography and morphology of materials. nih.govnih.gov Unlike TEM, SEM scans a focused beam of electrons over a sample's surface to create an image. sci-hub.se The signals produced from the electron-sample interaction, primarily secondary electrons, reveal details about the sample's surface features, texture, and composition. sci-hub.se
In research involving DTAB, SEM is frequently employed to study its role as a stabilizer in emulsions and nanoparticle systems. For example, in oil-in-water (O/W) Pickering emulsions stabilized by a combination of mesoporous silica (B1680970) nanoparticles (MSNPs) and DTAB, SEM images confirm that the nanoparticles are located at the oil-water interface. nih.gov These analyses have shown that with DTAB, stable emulsions can be formed using spherical, rod-like, and thread-like MSNPs. nih.gov SEM is also used to assess the dispersion and aggregation of metallic nanoparticles synthesized in the presence of DTAB's long-chain analogue, CTAB. nih.gov The high-resolution capabilities of SEM allow for detailed examination of nanoparticle shape and their arrangement within a matrix. sci-hub.se
Table 1: SEM Observations of Mesoporous Silica Nanoparticle (MSNP) Stabilized Emulsions with DTAB
| MSNP Morphology | DTAB Concentration (mmol·L⁻¹) | Observation | Source |
|---|---|---|---|
| Spherical | > 0.2 | Stable Pickering emulsions formed; nanoparticles located at the O/W interface. | nih.gov |
| Rod-like | > 0.2 | Stable Pickering emulsions formed; nanoparticles located at the O/W interface. | nih.gov |
| Thread-like | ~ 0.1 | Stable Pickering emulsions with very large droplets (~700 μm diameter) formed. | nih.gov |
Cryo-TEM for Nanoparticle Morphology
Cryogenic Transmission Electron Microscopy (Cryo-TEM) is an indispensable tool for studying the morphology of colloidal systems, including those involving DTAB, in their near-native state. nih.govresearchgate.net The technique involves the rapid vitrification (freezing) of a thin film of the sample suspension, which preserves the nanostructures without the artifacts caused by dehydration or chemical fixation. nih.govnih.gov This allows for the direct visualization of delicate structures like micelles and vesicles as they exist in solution. umn.edursc.org
Cryo-TEM provides detailed information on the size, shape, and internal structure of various assemblies. nih.govresearchgate.net For example, studies on lipid assemblies have used cryo-TEM to reveal a diversity of structures, including vesicles, disc-shaped micelles, and worm-like micelles, whose formation can be influenced by cationic lipids. nih.gov The technique is particularly valuable for distinguishing between different morphologies that may coexist in a single formulation. umn.edunih.gov Although direct Cryo-TEM studies focused exclusively on DTAB are not extensively detailed in the provided sources, the methodology is widely applied to similar cationic surfactant and lipid systems to understand self-assembly and nanoparticle stabilization. nih.govsemanticscholar.org
Electrophoretic Techniques
Electrophoretic techniques are a class of analytical methods that separate charged particles based on their movement in an electric field. aps.org These methods are highly effective for characterizing the surface charge properties and stability of colloidal systems containing ionic surfactants like DTAB. nih.gov The movement of particles is influenced by factors such as their charge, size, and the properties of the surrounding medium. youtube.com
Capillary Electrophoresis
Capillary Electrophoresis (CE) is a high-resolution separation technique performed in narrow-bore fused-silica capillaries. nih.gov It offers several advantages, including high efficiency, small sample volume requirements, and automated operation. nih.gov In CE, an electric field is applied across the capillary, causing charged analytes to migrate at different velocities. youtube.com The inner wall of the fused-silica capillary typically possesses negative charges from ionized silanol (B1196071) groups, which generates an electroosmotic flow (EOF) of the bulk solution toward the cathode.
Cationic surfactants like DTAB can be added to the background electrolyte to modify the capillary surface. The adsorption of DTAB can neutralize and even reverse the surface charge, thereby altering the magnitude and direction of the EOF. analyticaltoxicology.com This property is exploited to enhance the separation of various analytes. Research has shown that DTAB used below its critical micelle concentration (CMC) can serve as an effective sweeping carrier for the on-line sample preconcentration of oligonucleotides, demonstrating its utility in complex bioanalytical applications. researchgate.net
Doppler Microelectrophoresis for Zeta Potential
Doppler Microelectrophoresis, also known as Laser Doppler Electrophoresis, is a technique used to measure the zeta potential of particles in a dispersion. spbu.rumalvernpanalytical.com The zeta potential is a key indicator of the stability of colloidal systems; it represents the electrical potential at the slipping plane of a particle. researchgate.net The technique works by applying an electric field to the sample and measuring the velocity of the moving particles using a laser. spbu.ru The light scattered by the moving particles is frequency-shifted due to the Doppler effect, and this shift is directly proportional to the particle velocity. malvernpanalytical.comyoutube.com From the velocity, the electrophoretic mobility can be calculated, which is then used to determine the zeta potential. spbu.ru
Studies on the electrophoretic properties of DTAB in potassium bromide (KBr) solution have been conducted using Doppler microelectrophoresis. nih.govresearchgate.net These investigations revealed how the zeta potential of the system changes with DTAB concentration. nih.gov
Below 6 mM DTAB: The zeta potential remains relatively constant, attributed to the presence of ionized DTA+ monomers. nih.gov
Above 6 mM DTAB (below CMC): The zeta potential increases to a maximum, suggesting the formation of non-micellar aggregates like dimers and trimers. nih.govresearchgate.net
Above the CMC: The zeta potential decreases sharply. This reduction is influenced by the KBr concentration and is attributed to an increased number of bromide counterions binding to the micelle surface. nih.gov
From these zeta potential measurements, the effective micellar charge and surface charge density can be calculated. nih.gov
Table 2: Zeta Potential of DTAB Solutions as a Function of Concentration
| DTAB Concentration Range | Zeta Potential Behavior | Inferred Species/Process | Source |
|---|---|---|---|
| 0 - 6 mM | Quite constant | Ionized DTA⁺ monomers | nih.gov |
| > 6 mM (below CMC) | Increases to a maximum | Formation of non-micellar aggregates | nih.govresearchgate.net |
| > CMC | Abrupt reduction | Increased counterion adsorption on the micelle surface | nih.gov |
Dynamic Light Scattering (DLS)
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy, is a non-invasive technique widely used to determine the size distribution of small particles and molecules in suspension. youtube.comtechnologynetworks.com The method is based on the principle of Brownian motion, the random movement of particles due to collisions with solvent molecules. youtube.com A laser illuminates the sample, and the fluctuations in the intensity of the light scattered by the moving particles are monitored over time. youtube.com Smaller particles move more rapidly, causing faster fluctuations in scattered light intensity, while larger particles move more slowly, leading to slower fluctuations. By analyzing these intensity fluctuations with a correlator, a diffusion coefficient can be determined, which is then used to calculate the hydrodynamic diameter of the particles via the Stokes-Einstein equation. nih.gov
DLS is an ideal method for studying DTAB micelles, providing insights into their size, critical micelle concentration (CMC), and aggregation number. malvernpanalytical.com Research on DTAB in a 0.1M sodium bromide (NaBr) solution has shown that DLS can monitor changes in micelle size of less than one nanometer. malvernpanalytical.com Interestingly, these studies reported a gradual decrease in the measured z-average diameter as the DTAB concentration increased. malvernpanalytical.com This phenomenon was attributed to strong charge repulsion forces between the DTAB micelles, which increase their diffusion speed, corresponding to an apparent decrease in hydrodynamic diameter. malvernpanalytical.com
Table 3: Z-Average Diameter of DTAB Micelles at Various Concentrations (in 0.1M NaBr)
| DTAB Concentration (mM) | Z-Average Diameter (nm) | Source |
|---|---|---|
| 20 | ~4.8 | malvernpanalytical.com |
| 40 | ~4.5 | malvernpanalytical.com |
| 60 | ~4.2 | malvernpanalytical.com |
| 80 | ~4.0 | malvernpanalytical.com |
| 100 | ~3.9 | malvernpanalytical.com |
Synthesis and Formulation Considerations for Dodecyltrimethylammonium Bromide
Preparation Methods and Industrial Relevance
The primary industrial synthesis of dodecyltrimethylammonium (B156365) bromide involves the quaternization of a tertiary amine. wikipedia.org This reaction, often referred to as the Menshutkin reaction, entails the alkylation of dodecylamine (B51217) with methyl bromide. procurementresource.comwikipedia.org The process typically involves reacting dodecylamine and methyl bromide in a suitable solvent, which can be water or an organic solvent. procurementresource.com The nitrogen atom in dodecylamine acts as a nucleophile, attacking the carbon atom of the methyl bromide. procurementresource.com
From an industrial perspective, the production of quaternary ammonium (B1175870) salts like DTAB is significant. These compounds are high-volume production chemicals. tsijournals.com The synthesis can be carried out using both batch and continuous manufacturing technologies. ulisboa.pt To mitigate environmental concerns and improve process safety, alternative methods have been developed. One such method involves reacting the tertiary amine with an alkyl halide in the presence of a liquid, low-volatility, and substantially non-toxic diluent, such as a fatty acid or mineral oil. google.com
The reaction to form DTAB can be summarized as follows: CH₃(CH₂)₁₁N(CH₃)₂ + CH₃Br → [CH₃(CH₂)₁₁N(CH₃)₃]⁺Br⁻
This method is well-documented and allows for the production of compounds with specific alkyl chain lengths, which is crucial for tailoring the properties of cationic surfactants. wikipedia.org
Formulation in Commercial and Research Applications
The formulation of dodecyltrimethylammonium bromide is highly dependent on its intended application. Its properties as a cationic surfactant make it a valuable ingredient in various commercial and research products. procurementresource.comsigmaaldrich.com
Commercial Applications:
In commercial products, DTAB is utilized as an emulsifier, particularly in cosmetics and personal care items like shampoos and conditioners. procurementresource.com It is also a component of cleaning formulations, where it reduces surface tension and enhances wetting properties. procurementresource.com Its antimicrobial characteristics are leveraged in the production of disinfectants and sanitizers. procurementresource.com A specific example includes its use in antibacterial solid paraffin, where it is dispersed with the aid of stearic acid to ensure uniform distribution. google.com
Research Applications:
In a research context, DTAB is widely used for its ability to solubilize proteins and peptides, making it an essential tool in proteomics and biochemical studies. sigmaaldrich.com It is effective in disrupting cell membranes to release intracellular components for analysis, a process known as cell lysis. sigmaaldrich.com For instance, it has been used to lyse neonatal normal human epidermal keratinocyte (NHEK) cells for quantifying intracellular components. sigmaaldrich.com Furthermore, DTAB is employed in studies of DNA interactions, as it can bind to DNA and alter its mechanical properties. caymanchem.commedchemexpress.com It has also been used to modify titanium dioxide to create composites for the removal of uranium from aqueous solutions. scispace.com
The table below summarizes some of the key applications and the role of DTAB formulation in each.
| Application Area | Role of DTAB Formulation | Supporting References |
| Commercial | ||
| Cosmetics & Personal Care | Emulsifier in shampoos and conditioners | procurementresource.com |
| Cleaning Products | Surfactant to reduce surface tension and improve wetting | procurementresource.com |
| Disinfectants & Sanitizers | Antimicrobial agent | procurementresource.com |
| Antibacterial Solid Paraffin | Active antibacterial agent dispersed with stearic acid | google.com |
| Research | ||
| Proteomics & Biochemistry | Solubilizing agent for proteins and peptides | sigmaaldrich.com |
| Cell Biology | Cell lysing agent to extract intracellular contents | sigmaaldrich.com |
| DNA Studies | Interacts with and modifies the properties of DNA | caymanchem.commedchemexpress.com |
| Environmental Remediation | Component of modified adsorbents for uranium removal | scispace.com |
Q & A
Q. How can the critical micelle concentration (CMC) of DTAB be experimentally determined in aqueous or mixed solvent systems?
The CMC of DTAB is typically measured using conductometry or surface tension techniques . For example, in ethanol-water mixtures, conductivity measurements reveal a sharp inflection point in specific conductance vs. surfactant concentration plots, indicating CMC. The presence of electrolytes (e.g., ZnSO₄) lowers CMC due to charge screening effects, while organic solvents like ethanol increase CMC by disrupting micelle formation .
Q. What experimental approaches are used to study DTAB-protein interactions, such as with bovine serum albumin (BSA)?
Apparent molar volume (Vφ) and viscosity (η) measurements in aqueous solutions (0.0002–0.0008 M DTAB) are key. These parameters help quantify hydration changes and conformational shifts in BSA upon surfactant binding. Negative staining-TEM and dynamic light scattering (DLS) further characterize aggregate morphology .
Q. How do solvent media (e.g., ammonia, ethanol) influence DTAB's physicochemical properties?
Volumetric and viscometric studies in aqueous ammonia show that DTAB’s apparent molar volume increases with ammonia concentration due to reduced electrostriction. Ethanol-water mixtures alter micelle geometry, shifting from spherical to rod-like structures at higher ethanol fractions .
Q. What methods are employed to analyze DTAB’s adsorption behavior in environmental applications?
Adsorption isotherm models (e.g., Langmuir, Freundlich) are applied to DTAB-dye systems (e.g., Malachite Green). Kinetic studies using pseudo-first/second-order models quantify adsorption rates, while FTIR/XPS identifies binding mechanisms (e.g., electrostatic, hydrophobic) .
Advanced Research Questions
Q. How does DTAB induce DNA compaction, and what techniques validate this process?
DTAB compacts DNA via electrostatic neutralization of phosphate groups. Atomic force microscopy (AFM) reveals rod- or network-like DNA-DTAB complexes at varying DTAB concentrations. Magnetic tweezers quantify compaction forces, while magnesium ions synergistically enhance condensation by bridging DNA strands .
Q. What mechanisms govern DTAB-curcumin interactions in buffered systems?
Absorption spectroscopy and fluorescence anisotropy track structural changes in curcumin at pH 5.0. At low DTAB concentrations (<5 mM), curcumin’s feruloyl unit binds to surfactant monomers, reducing fluorescence. Above CMC, micellar encapsulation increases fluorescence intensity and blue-shifts emission peaks due to restricted molecular motion .
Q. How do mixed micelle systems (e.g., DTAB/SDS) enhance coacervation for pollutant extraction?
Hexafluoroisopropanol (HFIP) induces coacervation in DTAB/SDS catanionic systems. Phase separation is optimized by adjusting surfactant ratios and HFIP concentration (e.g., 10% v/v). This method extracts polar sulfonamides with >90% efficiency, validated via HPLC-UV .
Q. What thermodynamic parameters describe DTAB micellization in electrolyte solutions?
Isothermal titration calorimetry (ITC) measures enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of micellization. In NaCl solutions, ΔG becomes more negative with increasing ionic strength, favoring micelle formation. Small-angle neutron scattering (SANS) correlates micelle size/shape with thermodynamic stability .
Q. How does DTAB modulate enzymatic activity in biocatalytic systems?
Dual-reporter assays (e.g., cyanine fluorescent protein and bacterial luciferase) track microbial viability under DTAB exposure. Sub-CMC concentrations enhance membrane permeability, boosting substrate uptake, while supra-CMC levels disrupt cell integrity, reducing activity .
Q. What role does DTAB play in responsive self-assembling materials (e.g., block copolymer composites)?
DTAB interacts with poly(ethylene glycol)-b-poly(sodium glutamate) via electrostatic and hydrophobic forces. Cryogenic TEM and circular dichroism show micelle-to-vesicle transitions at specific DTAB/polymer ratios. Zeta potential measurements confirm charge reversal during structural shifts .
Data Contradictions and Resolution
- CMC Variability : Reported CMC values for DTAB range from 14–16 mM in pure water but differ in mixed solvents. Discrepancies arise from measurement techniques (e.g., conductometry vs. surface tension) and impurities. Standardize solvents and calibrate equipment to minimize errors .
- DNA Compaction Efficiency : Some studies report DTAB alone induces compaction, while others require Mg²⁺. Resolution lies in ionic strength: DTAB suffices at high concentrations (>20 mM), but Mg²⁺ lowers the threshold via cooperative binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
